molecular formula C12H7F3N6O2 B2934697 N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396782-15-2

N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2934697
CAS No.: 1396782-15-2
M. Wt: 324.223
InChI Key: LSJJEHHQWMYLRC-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with an isoxazole moiety and a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the isoxazole ring contributes to molecular rigidity and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N6O2/c13-12(14,15)7-1-3-8(4-2-7)21-18-10(17-20-21)11(22)16-9-5-6-23-19-9/h1-6H,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJJEHHQWMYLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of isoxazole derivatives with tetrazole precursors. The compound can be synthesized through a multi-step process involving the formation of isoxazole and subsequent coupling reactions with tetrazole moieties. Detailed procedures can be found in various studies, such as those documented in the Royal Society of Chemistry publications .

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds related to this compound. For instance, derivatives containing tetrazole rings have shown promising results against several cancer cell lines:

  • IC50 Values : Compounds derived from tetrazoles exhibited IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines (HCT116 and HT29) and other cancer types including pancreatic adenocarcinoma and melanoma .

The mechanism of action appears to be independent of the p53 pathway, suggesting alternative pathways may be involved in mediating these effects.

Cytotoxicity Studies

Cytotoxicity assessments conducted on human promyelocytic leukemia cell lines (HL-60) revealed that certain isoxazole derivatives exhibited significant cytotoxic effects, with IC50 values between 86 µM and 755 µM, indicating a potential for selective toxicity towards cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the isoxazole and tetrazole components can significantly influence potency:

Modification Effect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and cellular uptake
Variations in substituents on isoxazoleAltered binding affinity to target proteins

These modifications can lead to enhanced selectivity and reduced side effects, making them valuable in drug design.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of isoxazole derivatives for their anticancer properties, revealing that specific substitutions led to enhanced activity against ovarian carcinoma (OVCAR-3) with IC50 values as low as 0.27 µM for some derivatives .
  • Mechanistic Insights : Research indicated that certain derivatives induce apoptosis through modulation of Bcl-2 family proteins, highlighting their potential as therapeutic agents in cancer treatment .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves two primary components: the tetrazole-carboxamide core and the isoxazole substituent. Key reactions include:

1.1. Tetrazole Ring Formation

The 2H-tetrazole moiety is typically synthesized via a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example:

  • Substrate : 4-(Trifluoromethyl)benzonitrile reacts with sodium azide (NaN₃) in the presence of ZnCl₂ or NH₄Cl at 100–120°C .

  • Mechanism : The reaction proceeds via nitrilium ion intermediates, leading to regioselective 1,5-disubstituted tetrazoles .

1.2. Carboxamide Functionalization

The tetrazole-5-carboxylic acid intermediate undergoes amide coupling with isoxazol-3-amine:

  • Activation : The carboxylic acid is activated using EDCl/HOBt or other carbodiimide-based reagents.

  • Coupling : Reaction with isoxazol-3-amine in DMF or THF at 0–25°C yields the target compound .

Reaction Optimization and Conditions

Reaction StepConditionsYield (%)Key Reference
Tetrazole formation4-(Trifluoromethyl)benzonitrile, NaN₃, ZnCl₂, DMF, 120°C, 12 h70–85
Amide couplingTetrazole-5-carboxylic acid, EDCl, HOBt, DIPEA, DMF, 0°C → 25°C, 24 h65–78
Isoxazole synthesisβ-Ketoester, hydroxylamine·HCl, EtOH, reflux, 6 h80–90

Functional Group Reactivity

  • Tetrazole Ring Stability :

    • Resistant to hydrolysis under physiological pH but susceptible to strong acids/bases (e.g., ring opening at pH < 2 or > 12) .

    • Undergoes alkylation at N1/N2 positions using alkyl halides in basic media .

  • Trifluoromethylphenyl Group :

    • Electron-withdrawing effect enhances electrophilic substitution resistance but facilitates SNAr reactions under harsh conditions (e.g., nitration at 100°C) .

  • Amide Bond :

    • Hydrolyzes under acidic (HCl, 6M, 100°C) or basic (NaOH, 2M, 60°C) conditions to yield tetrazole-5-carboxylic acid and isoxazol-3-amine .

Key Derivatives and Modifications

Derivative StructureModification MethodBiological RelevanceReference
N-(5-methylisoxazol-3-yl)-... Methylation of isoxazole NHImproved metabolic stability
2-(4-CF₃-phenyl)-tetrazole-5-carbonyl chloride Thionyl chloride (SOCl₂) activationPrecursor for peptide conjugates
Tetrazole-5-sulfonamide analogs Sulfonation with ClSO₃HEnhanced COX-2 inhibition

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and aromatic amines .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the tetrazole ring, generating nitriles and nitrogen gas .

  • Metabolic Stability : In vitro studies show slow hepatic clearance due to the trifluoromethyl group’s electron-withdrawing effects .

Comparative Reactivity Insights

  • vs. Carboxylic Acid Bioisosteres : The tetrazole ring’s higher lipophilicity (logP = 2.6 vs. 1.8 for COOH) enhances membrane permeability .

  • vs. Thiadiazoles : Tetrazoles show superior metabolic stability (HLM Cl < 2 μL/min/mg) compared to thiadiazole analogs .

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

  • Structural Similarities : Both compounds share an isoxazole core and carboxamide linkage.
  • Key Differences: Substituents: The analog substitutes the tetrazole ring with a thiophene group and includes a diethylamino-phenyl group instead of a trifluoromethylphenyl.

Thiazole/Pyrazole Derivatives ()

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural Similarities : Both compounds contain aromatic fluorinated groups (fluorophenyl vs. trifluoromethylphenyl).
  • Key Differences: Core Heterocycles: The analog uses thiazole and pyrazole rings, whereas the target employs isoxazole and tetrazole. Conformation: The analog exhibits a non-planar fluorophenyl group, contrasting with the planar trifluoromethylphenyl group in the target compound, which may influence packing efficiency and crystallinity .
  • Implications : Thiazole/pyrazole systems offer sulfur-based interactions, while isoxazole/tetrazole systems prioritize nitrogen-mediated hydrogen bonding.

Ureido-Thiazole Derivatives ()

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

  • Structural Similarities : Both classes incorporate nitrogen-rich heterocycles.
  • Key Differences :
    • Functional Groups : Ureido and hydroxy groups in the analog vs. carboxamide and trifluoromethyl in the target.
    • Complexity : The analog’s peptide-like backbone suggests protease targeting, while the target’s simplicity may favor kinase or GPCR interactions.

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis may face challenges in tetrazole ring stability compared to thiazole/pyrazole systems, which crystallize efficiently from DMF .
  • Structural Insights: Planar conformations in the target compound (inferred from ) may improve target engagement compared to non-planar derivatives.

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